2-(4-methylphenyl)benzothiazole
CAS No.: 16112-21-3
Cat. No.: VC21077839
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16112-21-3 |
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Molecular Formula | C14H11NS |
Molecular Weight | 225.31 g/mol |
IUPAC Name | 2-(4-methylphenyl)-1,3-benzothiazole |
Standard InChI | InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 |
Standard InChI Key | JVPGYYNQTPWXGE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(4-Methylphenyl)benzothiazole features a benzothiazole core with a 4-methylphenyl group at the 2-position. The thiazole ring contains both sulfur and nitrogen atoms, creating a heterocyclic system with distinct electronic properties. The methyl group at the para position of the phenyl ring affects electron density distribution throughout the molecule.
Synthesis Methods
Classical Synthetic Routes
Several methods have been developed for synthesizing 2-(4-methylphenyl)benzothiazole. The most common approaches include:
Reaction of 2-Aminothiophenol with 4-Methylbenzaldehyde
This direct approach involves condensation between 2-aminothiophenol and 4-methylbenzaldehyde, typically in the presence of catalysts. A representative procedure using nano silica-supported boron trifluoride (nano BF₃/SiO₂) gives high yields (80%) under mild conditions .
The general procedure involves:
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Mixing 2-aminothiophenol (1 mmol) and 4-methylbenzaldehyde (1 mmol) in ethanol (10 ml)
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Adding the catalyst (nano BF₃/SiO₂, 0.05 g)
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Stirring at ambient temperature for approximately 25 minutes
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Monitoring by TLC until completion
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Processing and recrystallization from ethanol
Cyclization of Thiobenzanilides
Another classical approach involves the cyclization of 4-methylthiobenzanilide with sulfur and iodine. The reaction is typically carried out under reflux conditions in solvents such as acetic acid.
Oxidative Cyclization Methods
Oxidative cyclization using various oxidizing agents represents another synthetic pathway. For instance, one method employs potassium ferricyanide (K₃Fe(CN)₆) in basic conditions to effect the cyclization .
Microwave-Assisted Synthesis
More recent approaches utilize microwave irradiation to accelerate reactions and improve yields. For instance, the synthesis of related benzothiazole compounds has been reported using microwave irradiation at 80°C for short durations (20 minutes) .
PIFA/KOH Promoted Approach
A novel approach using phenyliodine bis(trifluoroacetate) (PIFA) with potassium hydroxide has been developed for synthesizing C2-arylacylated benzothiazoles, which could potentially be adapted for synthesizing 2-(4-methylphenyl)benzothiazole derivatives .
Chemical Reactions
Reactivity Patterns
2-(4-Methylphenyl)benzothiazole can undergo various chemical transformations:
Oxidation Reactions
The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions
Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution
Both the benzothiazole core and the 4-methylphenyl substituent can undergo electrophilic aromatic substitution reactions. The benzothiazole ring is less reactive toward electrophilic substitution due to the electron-withdrawing nature of the thiazole moiety.
Reactions at the Methyl Group
The methyl group at the para position can be functionalized through various reactions:
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Oxidation to aldehydes or carboxylic acids
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Further substitution reactions to introduce various functional groups
Biological Activities and Applications
Anticancer Activity
2-(4-Aminophenyl)benzothiazole derivatives have shown potent and selective antitumor activity against breast, ovarian, colon, and renal cancer cell lines. They exhibit activity in the nanomolar range with a characteristic biphasic dose-response relationship .
For example, certain 2-(4-aminophenyl)benzothiazoles can inhibit cancer cell growth at nanomolar concentrations against a panel of human cancer cell lines, particularly against breast, colon, and ovarian cell lines .
Enzyme Inhibition
Benzothiazole-phenyl compounds have been investigated as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation .
Structure-Activity Relationships
The biological activity of benzothiazole derivatives is influenced by the nature and position of substituents. For 2-(4-methylphenyl)benzothiazole:
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The methyl group affects lipophilicity, potentially influencing ADME properties
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Electronic effects of the methyl group can alter reactivity and binding affinity
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The presence of additional substituents on the benzothiazole core can significantly modify activity
Table 2: Comparison with Structurally Related Compounds
Research has shown that the activity of benzothiazole derivatives follows the heterocyclic sequence: benzothiazole > benzoxazole >> benzimidazole, highlighting the importance of the benzothiazole scaffold for biological activity .
Research Applications
Synthetic Building Block
2-(4-Methylphenyl)benzothiazole serves as a valuable building block for synthesizing more complex molecules with potential biological activities. The methyl group provides a convenient handle for further functionalization.
Medicinal Chemistry Research
The compound represents an important scaffold in medicinal chemistry research, particularly in the development of:
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Anticancer agents: Based on the activity of related 2-(4-aminophenyl)benzothiazoles
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Anti-inflammatory compounds: Through potential enzyme inhibition mechanisms
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Antimicrobial agents: Leveraging the inherent properties of benzothiazole compounds
Materials Science
Benzothiazole derivatives, including potentially 2-(4-methylphenyl)benzothiazole, have applications in materials science, particularly in the development of dyes and pigments . The extended conjugation in these molecules makes them useful chromophores.
Recent Advances and Future Directions
Synthetic Methodology Improvements
Recent research has focused on developing more efficient, environmentally friendly synthesis methods for benzothiazole derivatives. These include catalytic approaches, microwave-assisted synthesis, and green chemistry methodologies .
Drug Development Efforts
Research on benzothiazole derivatives has progressed toward drug development, with some compounds entering clinical trials. For instance, certain fluorinated 2-(4-aminophenyl)benzothiazole analogs and their prodrugs have shown promise in anticancer applications .
Future Research Directions
Potential future directions for research on 2-(4-methylphenyl)benzothiazole include:
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Detailed structure-activity relationship studies to optimize biological activities
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Development of targeted drug delivery systems incorporating the compound
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Investigation of combination therapies leveraging the unique properties of benzothiazole derivatives
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Exploration of novel applications in materials science and imaging
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